molecular formula C11H10BrFN2S B6628428 5-bromo-4-fluoro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

5-bromo-4-fluoro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

Cat. No.: B6628428
M. Wt: 301.18 g/mol
InChI Key: KINKLCCQFHQMRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-4-fluoro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is a chemical compound that has been studied for its potential use in scientific research. This compound has unique properties that make it useful for a variety of applications, including drug discovery and development. In

Mechanism of Action

The mechanism of action of 5-bromo-4-fluoro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, and it has also been shown to reduce the levels of certain inflammatory markers in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-4-fluoro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline in lab experiments is its ability to selectively target certain types of cancer cells. However, one limitation of this compound is that it may have off-target effects on other cells in the body.

Future Directions

There are many future directions for the study of 5-bromo-4-fluoro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline. One possible direction is to further investigate its potential use in the treatment of Alzheimer's disease. Another direction is to explore its activity against other types of cancer cells. Additionally, researchers may investigate ways to improve the selectivity and efficacy of this compound in lab experiments.

Synthesis Methods

The synthesis of 5-bromo-4-fluoro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline involves several steps. The first step is the reaction of 5-bromo-4-fluoro-2-methylbenzene with thioacetic acid to form 5-bromo-4-fluoro-2-methylthiophene. The second step is the reaction of 5-bromo-4-fluoro-2-methylthiophene with chloroacetonitrile to form 5-bromo-4-fluoro-2-methyl-N-(chloromethyl)thiophene. The final step is the reaction of 5-bromo-4-fluoro-2-methyl-N-(chloromethyl)thiophene with 1,3-thiazol-5-ylmethylamine to form this compound.

Scientific Research Applications

5-bromo-4-fluoro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has been studied for its potential use in drug discovery and development. This compound has been found to have activity against certain types of cancer cells, and it has also been studied for its potential use in the treatment of Alzheimer's disease.

Properties

IUPAC Name

5-bromo-4-fluoro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFN2S/c1-7-2-10(13)9(12)3-11(7)15-5-8-4-14-6-16-8/h2-4,6,15H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINKLCCQFHQMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NCC2=CN=CS2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.